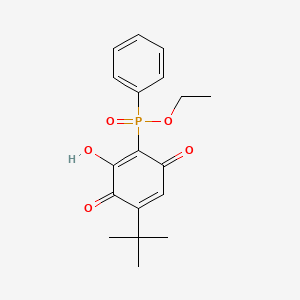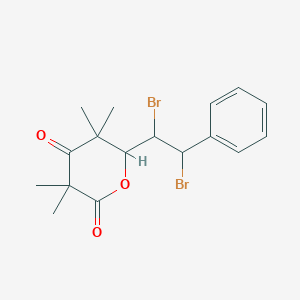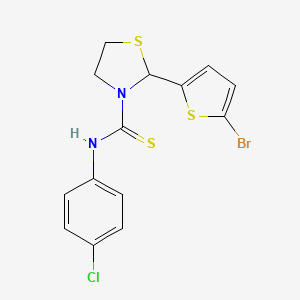
Ethyl (4-tert-butyl-2-hydroxy-3,6-dioxocyclohexa-1,4-dien-1-yl)phenylphosphinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL [4-(TERT-BUTYL)-2-HYDROXY-3,6-DIOXO-1,4-CYCLOHEXADIENYL]PHENYLPHOSPHINATE is a complex organic compound with a unique structure that includes a tert-butyl group, a hydroxy group, and a phosphinate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL [4-(TERT-BUTYL)-2-HYDROXY-3,6-DIOXO-1,4-CYCLOHEXADIENYL]PHENYLPHOSPHINATE typically involves multiple steps, including the formation of the cyclohexadienyl ring, the introduction of the tert-butyl group, and the attachment of the phosphinate group. Common reagents used in these steps include tert-butyl chloride, ethyl phosphinate, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
ETHYL [4-(TERT-BUTYL)-2-HYDROXY-3,6-DIOXO-1,4-CYCLOHEXADIENYL]PHENYLPHOSPHINATE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while substitution could result in a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
ETHYL [4-(TERT-BUTYL)-2-HYDROXY-3,6-DIOXO-1,4-CYCLOHEXADIENYL]PHENYLPHOSPHINATE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which ETHYL [4-(TERT-BUTYL)-2-HYDROXY-3,6-DIOXO-1,4-CYCLOHEXADIENYL]PHENYLPHOSPHINATE exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific pathways, depending on its structure and functional groups. The phosphinate group plays a crucial role in its binding affinity and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- ETHYL [4-(TERT-BUTYL)-2-HYDROXY-3,6-DIOXO-1,4-CYCLOHEXADIENYL]PHENYLPHOSPHONATE
- ETHYL [4-(TERT-BUTYL)-2-HYDROXY-3,6-DIOXO-1,4-CYCLOHEXADIENYL]PHENYLSULFONATE
Uniqueness
ETHYL [4-(TERT-BUTYL)-2-HYDROXY-3,6-DIOXO-1,4-CYCLOHEXADIENYL]PHENYLPHOSPHINATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C18H21O5P |
|---|---|
Peso molecular |
348.3 g/mol |
Nombre IUPAC |
5-tert-butyl-2-[ethoxy(phenyl)phosphoryl]-3-hydroxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C18H21O5P/c1-5-23-24(22,12-9-7-6-8-10-12)17-14(19)11-13(18(2,3)4)15(20)16(17)21/h6-11,21H,5H2,1-4H3 |
Clave InChI |
QILIFOOKTOSGJM-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C1=CC=CC=C1)C2=C(C(=O)C(=CC2=O)C(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[1-(2-cyanobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}acetamide](/img/structure/B14947600.png)
![2-[5,6-dihydro-4H-1,3-thiazin-2-yl(2-ethoxyphenyl)amino]-1-(3-nitrophenyl)ethanone](/img/structure/B14947606.png)

![2,4-dichloro-N-(2-{[(2E)-1-(2-{[(2,4-dichlorophenyl)carbonyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)-4,6-dimethylpyridin-2(1H)-ylidene]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)benzamide](/img/structure/B14947616.png)
![5-[(8-Nitroquinolin-5-yl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14947619.png)
![2-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-nitrobenzamide](/img/structure/B14947624.png)
![1-(4-chlorophenyl)-2-[(5-{[(4-chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B14947627.png)
![Benzene, 1-[[(E)-2-[(cyclohexylamino)carbonyl]hydrazono]methyl]-3-methyl-](/img/structure/B14947635.png)
![2-{[4-(2,4-dimethylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B14947638.png)

![11-(2-chloro-6-fluorophenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B14947650.png)
![N-[3-(4-methoxyphenyl)-5-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]benzamide](/img/structure/B14947662.png)
![3-Amino-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B14947671.png)
